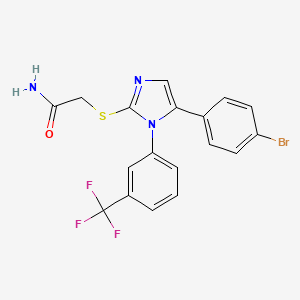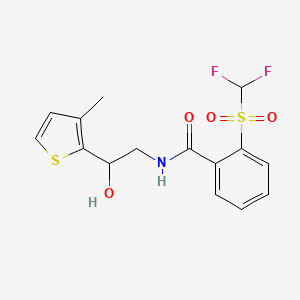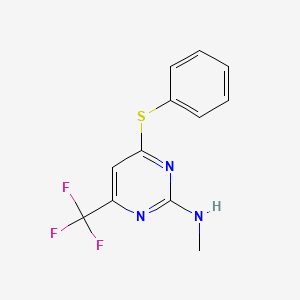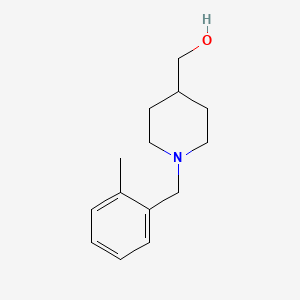![molecular formula C15H14F3NO4 B2851275 Methyl 3-(but-2-ynamido)-3-[4-(trifluoromethoxy)phenyl]propanoate CAS No. 1808781-87-4](/img/structure/B2851275.png)
Methyl 3-(but-2-ynamido)-3-[4-(trifluoromethoxy)phenyl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(but-2-ynamido)-3-[4-(trifluoromethoxy)phenyl]propanoate is a chemical compound that has gained significant attention from researchers due to its potential applications in various fields. It is a member of the class of compounds known as alkynes, which are characterized by the presence of a carbon-carbon triple bond.
Mecanismo De Acción
The mechanism of action of methyl 3-(but-2-ynamido)-3-[4-(trifluoromethoxy)phenyl]propanoate is not fully understood. However, it is believed to exert its biological effects by interacting with specific cellular targets, such as enzymes or receptors, and modulating their activity. The exact target(s) and mechanism(s) of action are the subject of ongoing research.
Biochemical and Physiological Effects:
Methyl 3-(but-2-ynamido)-3-[4-(trifluoromethoxy)phenyl]propanoate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have antioxidant properties and to modulate the activity of certain enzymes. However, further research is needed to fully elucidate its effects and potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl 3-(but-2-ynamido)-3-[4-(trifluoromethoxy)phenyl]propanoate in lab experiments is its versatility as a building block for the synthesis of more complex molecules. It also has potential applications in various fields, as discussed above. However, one limitation is its relatively low solubility in certain solvents, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research on methyl 3-(but-2-ynamido)-3-[4-(trifluoromethoxy)phenyl]propanoate. One area of interest is its potential as a therapeutic agent for the treatment of cancer and inflammation. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy and safety. Another area of interest is its potential use in the fabrication of organic electronic devices. Research in this area could lead to the development of more efficient and cost-effective devices. Additionally, further studies are needed to explore its potential as a building block for the synthesis of more complex molecules and to optimize its synthesis and purification methods.
Métodos De Síntesis
The synthesis of methyl 3-(but-2-ynamido)-3-[4-(trifluoromethoxy)phenyl]propanoate involves the reaction of 3-(but-2-yn-1-ylamino)benzoic acid with methyl 3-bromo-3-[4-(trifluoromethoxy)phenyl]propanoate in the presence of a suitable base. The reaction yields the desired product, which can be purified by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
Methyl 3-(but-2-ynamido)-3-[4-(trifluoromethoxy)phenyl]propanoate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, it has been investigated as a potential inhibitor of cancer cell growth and as an anti-inflammatory agent. In materials science, it has been studied for its potential use in the fabrication of organic electronic devices. In organic synthesis, it has been used as a building block for the synthesis of more complex molecules.
Propiedades
IUPAC Name |
methyl 3-(but-2-ynoylamino)-3-[4-(trifluoromethoxy)phenyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO4/c1-3-4-13(20)19-12(9-14(21)22-2)10-5-7-11(8-6-10)23-15(16,17)18/h5-8,12H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTCDXWVRKEAMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(CC(=O)OC)C1=CC=C(C=C1)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(but-2-ynamido)-3-[4-(trifluoromethoxy)phenyl]propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(sec-butyl)-1-((2-(4-fluorophenyl)-2-oxoethyl)thio)-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2851192.png)



![Naphthalen-1-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2851197.png)
![8-([1,1'-Biphenyl]-4-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2851200.png)


![8-(3,5-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2851205.png)



![2-Methyl-5-piperidin-1-ylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B2851210.png)
